11-Mercaptoundecanoic acid
Overview
Description
Synthesis Analysis
The synthesis of 11-MUA can involve direct functionalization strategies or polymerization approaches. Kato et al. (2005) reported the enzymatic preparation of an aliphatic polythioester through the direct polycondensation of 11-MUA using immobilized lipase, demonstrating a novel method for synthesizing high-molecular-weight compounds from 11-MUA in a high yield (Kato, Toshima, & Matsumura, 2005).
Molecular Structure Analysis
The molecular structure of 11-MUA allows it to act as both a stabilizing agent and a functional ligand for nanoparticle synthesis. Sun et al. (2013) utilized 11-MUA in the one-pot synthesis of fluorescent gold nanoclusters, highlighting the compound's dual role in reducing gold ions and capping the resulting nanoparticles to prevent aggregation and impart water solubility (Sun, Zhang, & Jin, 2013).
Chemical Reactions and Properties
11-MUA's reactivity is primarily centered around its thiol and carboxylic acid functional groups. The thiol group allows for strong adsorption onto metal surfaces, forming SAMs, while the carboxylic acid group can participate in further chemical modifications or bonding with other molecules. This bifunctionality makes 11-MUA a versatile tool for surface chemistry and materials science applications.
Physical Properties Analysis
The physical properties of 11-MUA, such as its melting temperature and solubility, can significantly influence its application in materials science. For example, the polymer derived from 11-MUA by Kato et al. (2005) exhibited a melting temperature higher than that of its polyoxyester counterpart, indicating the influence of the sulfur atom on the physical properties of the polymer (Kato, Toshima, & Matsumura, 2005).
Chemical Properties Analysis
The chemical properties of 11-MUA, including its ability to form SAMs and its reactivity towards other chemical species, have been explored in various studies. The formation of SAMs on gold surfaces and their interaction with probe molecules have been studied to understand the chemical behavior of 11-MUA-modified surfaces. Vogt et al. (1997) investigated the adsorption of 11-MUA on Ni(111) and its interaction with probe molecules, providing insights into the chemical properties of 11-MUA SAMs (Vogt, Han, & Beebe, 1997).
Scientific Research Applications
1. Fluorometric Hydrogen Sulfide Determination
- Results: The H2S-mediated fluorescence enhancement can be further amplified by introducing a hydrophilic thiolate (glutathione, GSH) onto the surface of Au NCs (GSH/MUA-Au NCs), enabling sensitive determination of H2S. Under optimized conditions, a detection limit of 35 nM was achieved .
2. Detection of Chromium Ions
- Results: Upon the quantitative addition of Cr3+ in the presence of EDTA, the fluorescence intensity quenches linearly within the range of 25 nM to 10 μM with high sensitivity (LOD = 26 nM, S/N = 3). Furthermore, the 11-MUA-AuNCs could be used to detect Cr6+ indirectly by using ascorbic acid to reduce Cr6+ into Cr3+ in aqueous solution .
3. Dispersion of Nanoparticles
- Results: The use of MUA allows for the effective dispersion of nanoparticles, which is crucial for many applications in nanotechnology .
4. Detection and Quantification of Bacteria
- Results: The use of MUA in this context allows for the accurate detection and quantification of bacteria, which is crucial in medical diagnostics .
5. Immobilization of Oligonucleotides and DNA
- Results: The use of MUA in this context allows for the effective immobilization of amine-modified oligonucleotides and DNA .
6. Detection and Quantification of Dengue
- Results: The use of MUA in this context allows for the accurate detection and quantification of dengue .
7. Creation of 3D-Assembled Gold Nanostructures
- Results: The use of MUA in this context allows for the creation of 3D-assembled gold nanostructures, which can significantly enhance the performance of plasmonic biosensors .
8. Detection and Quantification of Dengue
Safety And Hazards
Future Directions
11-Mercaptoundecanoic acid has a certain surface activity and can be used as an emulsifier and surfactant raw material . It can also be used to prepare metal sulfide nanoparticles and synthesize organic sulfide compounds . Furthermore, it can be used as a catalyst in organic synthesis and a promoter in the rubber industry .
properties
IUPAC Name |
11-sulfanylundecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2S/c12-11(13)9-7-5-3-1-2-4-6-8-10-14/h14H,1-10H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOLZNVIRIHJHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCS)CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337585 | |
Record name | 11-Mercaptoundecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11-Mercaptoundecanoic acid | |
CAS RN |
71310-21-9 | |
Record name | 11-Mercaptoundecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71310-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 11-Mercaptoundecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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